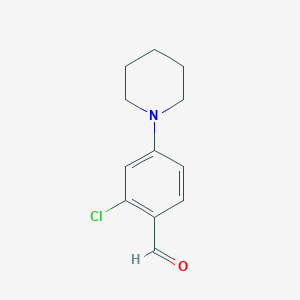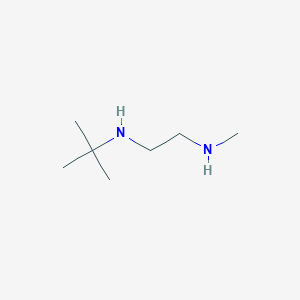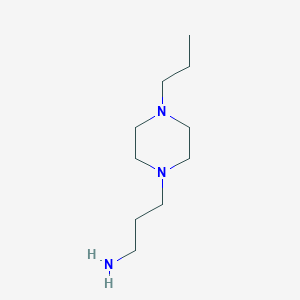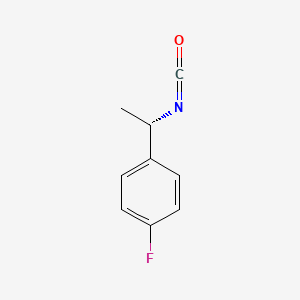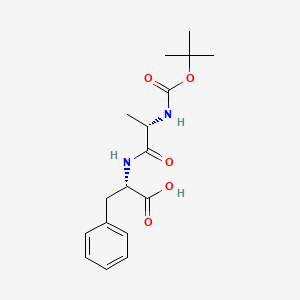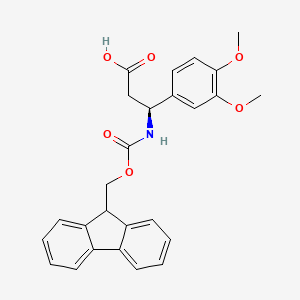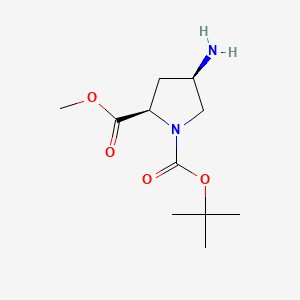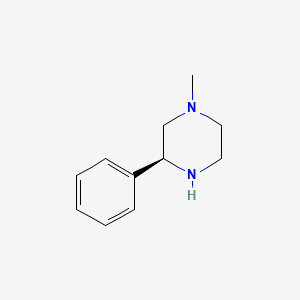
(S)-1-methyl-3-phenylpiperazine
Vue d'ensemble
Description
“(S)-1-methyl-3-phenylpiperazine” is a compound that has been used in the preparation of optically active starting material for the stereoselective synthesis route towards S-mirtazapine . It is a compound according to Formula (1), wherein R 1 is methyl, ethyl, n-propyl, isopropyl, benzyl or 2-haloethyl .
Synthesis Analysis
The synthesis of “(S)-1-methyl-3-phenylpiperazine” involves enzymatic hydrolysis of an ester of racemic 1-methyl-3-phenylpiperazine . The protease of Streptomyces griseus is used as the enzyme for the enzymatic hydrolysis . This method allows for the preparation of (S)-1-methyl-3-phenylpiperazine of high enantiomeric purity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-1-methyl-3-phenylpiperazine” include enzymatic hydrolysis, separation, and cleavage of the oxalamic groups . The enzymatic hydrolysis is performed using the protease of Streptomyces griseus .Applications De Recherche Scientifique
Preparation and Synthesis
- Synthesis Methods : (S)-1-methyl-3-phenylpiperazine has been synthesized using ethyl α-Bromophenylacetate and ethylenediamine as starting materials. Modifications to this process have been made to improve production quality and efficiency for potential industrial manufacturing (Yan Zhao-huaa, 2012).
Medical and Biological Research
- Antituberculosis Activity : Some derivatives of (S)-1-methyl-3-phenylpiperazine have been tested for their tuberculostatic activity, showing inhibitory concentrations in the range of 25 - 100 mg/ml (H. Foks et al., 2004).
- Potential in CNS Disorders : N-phenylpiperazine derivatives, including (S)-1-methyl-3-phenylpiperazine, have shown potential for treating CNS disorders, with some reaching late-stage clinical trials (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Chemical and Pharmacological Properties
- Selective Receptor Ligands : Derivatives of (S)-1-methyl-3-phenylpiperazine have been studied for their affinity to serotoninergic and adrenergic receptors, showing significant activity and selectivity (J. Handzlik et al., 2014).
- Intestinal Permeation Enhancers : Certain derivatives of (S)-1-methyl-3-phenylpiperazine enhance intestinal permeability for oral administration of macromolecular therapeutics (Katherine C. Fein, Nicholas G. Lamson, K. Whitehead, 2017).
Stability and Degradation
- Stability Studies : The chemical stability of N-phenylpiperazine compounds, including (S)-1-methyl-3-phenylpiperazine, affects drug quality, efficacy, and storage conditions. Studies have been conducted to understand degradation pathways and stability under various conditions (Monika Tarsa et al., 2019).
Diverse Applications
- Electrochemical Synthesis : Electrochemical methods have been developed for the synthesis of phenylpiperazine derivatives, offering environmentally friendly and efficient production methods (D. Nematollahi, A. Amani, 2011).
Safety And Hazards
“(S)-1-methyl-3-phenylpiperazine” is considered hazardous. It’s toxic if swallowed, harmful if in contact with skin, and causes severe skin burns and eye damage . It’s also harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention in case of exposure .
Propriétés
IUPAC Name |
(3S)-1-methyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBVBDXXYXPEW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H](C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-methyl-3-phenylpiperazine | |
CAS RN |
931115-08-1 | |
| Record name | (S)-1-Methyl-3-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0931115081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYL-3-PHENYLPIPERAZINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M4776J1MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

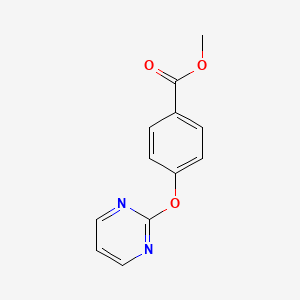
![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)
![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)
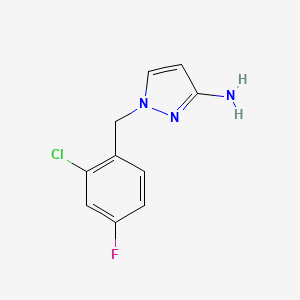
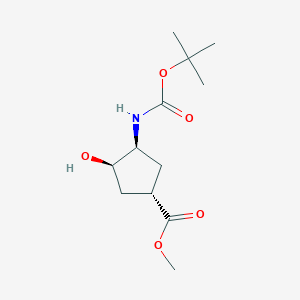
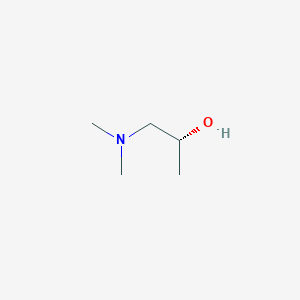
![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)
